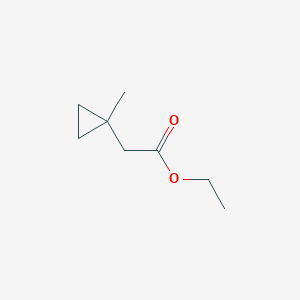

Ethyl 2-(1-methylcyclopropyl)acetate

Description

Ethyl 2-(1-methylcyclopropyl)acetate (CAS: 1823099-54-2) is an ester derivative featuring a cyclopropane ring substituted with a methyl group. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . The cyclopropane ring introduces significant steric constraints and electronic effects, influencing reactivity and conformational stability.

Properties

IUPAC Name |

ethyl 2-(1-methylcyclopropyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-10-7(9)6-8(2)4-5-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMNDHABWGLWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-methylcyclopropyl)acetate typically involves the esterification of 2-(1-methylcyclopropyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of Ethyl 2-(1-methylcyclopropyl)acetate can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the acid and ethanol are continuously fed, and the ester is continuously removed to drive the reaction to completion.

Types of Reactions:

Oxidation: Ethyl 2-(1-methylcyclopropyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide.

Major Products:

Oxidation: 2-(1-methylcyclopropyl)acetic acid.

Reduction: 2-(1-methylcyclopropyl)ethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-methylcyclopropyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methylcyclopropyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl ring can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Ethyl 2-(3-bromophenyl)acetate (CAS: 11470552)

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.10 g/mol

- Key Features : Replaces the cyclopropane ring with a 3-bromophenyl group.

- Research Findings : Exhibits a docking score of -16.81 in studies targeting human ectopic olfactory receptors, indicating moderate binding affinity compared to cyclopropane-containing analogs . The bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions.

Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (CAS: 1417805-94-7)

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 187.65 g/mol

- Key Features: Substitutes the ethyl ester with a methyl group and introduces an aminomethyl substituent on the cyclopropane.

- Research Findings: The hydrochloride salt form improves aqueous solubility, making it advantageous for biological applications. The amino group enables further derivatization, such as peptide coupling .

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate (CAS: 2940945-08-2)

- Molecular Formula: C₁₅H₂₁NO₂

- Molecular Weight : 247.34 g/mol

- Key Features: Incorporates a benzylamino group and a methyl substituent on the cyclopropane.

- This compound is explored as an intermediate in neuroactive drug synthesis .

Ethyl 2-(1-(chlorosulfonyl)cyclopropyl)acetate (CAS: 1461708-73-5)

- Molecular Formula : C₇H₁₁ClO₄S

- Molecular Weight : 226.68 g/mol

- Key Features : Features a chlorosulfonyl group on the cyclopropane.

- Research Findings : The chlorosulfonyl moiety acts as a reactive handle for sulfonamide formation, making it valuable in medicinal chemistry for synthesizing enzyme inhibitors .

2-(1-Methylcyclopropyl)ethyl benzoate (CAS: N/A)

- Molecular Formula : C₁₃H₁₆O₂

- Molecular Weight : 204.27 g/mol

- Key Features : Replaces the acetate ester with a benzoate group.

- Used in polymer and fragrance industries .

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 2-(1-methylcyclopropyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

Ethyl 2-(1-methylcyclopropyl)acetate is an ester compound characterized by the presence of a cyclopropyl ring. The molecular structure allows for unique interactions with biological systems, influencing its activity.

The biological activity of ethyl 2-(1-methylcyclopropyl)acetate is primarily attributed to its ability to interact with various molecular targets:

- Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical pathways.

- Enzyme Interaction : The cyclopropyl moiety can modulate enzyme activity by fitting into enzyme active sites, potentially altering their functions .

- Hydrogen Bonding : The compound's structure allows it to form hydrogen bonds with biological molecules, enhancing its interaction with proteins and receptors.

Antimicrobial and Antifungal Properties

Research has indicated that ethyl 2-(1-methylcyclopropyl)acetate exhibits significant antimicrobial and antifungal properties. These activities have been evaluated through various assays:

- Antifungal Activity : Studies have shown that the compound can inhibit fungal growth, demonstrating effectiveness against specific strains such as Aspergillus spp. The mechanism involves morphological changes in fungal structures, leading to reduced viability and aflatoxin production .

- Antimicrobial Testing : In vitro assays have confirmed the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl 2-(1-methylcyclopropyl)acetate:

-

Study on Antifungal Efficacy :

- Objective : To evaluate the antifungal activity against A. flavus.

- Methodology : Agar well diffusion assay was employed to determine inhibition zones.

- Results : The compound demonstrated significant antifungal effects at concentrations as low as 5 mg/mL, effectively reducing fungal growth and aflatoxin production by up to 99.98% .

-

Antimicrobial Activity Assessment :

- Objective : To assess the compound's potential as an antimicrobial agent.

- Methodology : Various bacterial strains were tested using disk diffusion methods.

- Results : Ethyl 2-(1-methylcyclopropyl)acetate exhibited notable inhibition against several pathogenic bacteria, indicating its potential use in clinical applications.

Applications in Research and Industry

Ethyl 2-(1-methylcyclopropyl)acetate has diverse applications across several fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules in chemical research.

- Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical intermediate, particularly in developing new antimicrobial agents .

- Fragrance and Flavor Industry : Due to its pleasant odor profile, this compound is also utilized in the fragrance and flavor sectors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.